molecular formula C14H23N5 B15049570 N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B15049570
M. Wt: 261.37 g/mol
InChI Key: ZPYHPQFDHAFPDB-UHFFFAOYSA-N
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Description

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features two pyrazole rings connected by a methylene bridge, with propyl and methyl substituents enhancing its chemical properties.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-4-7-18-9-6-14(17-18)15-11-13-10-12(3)16-19(13)8-5-2/h6,9-10H,4-5,7-8,11H2,1-3H3,(H,15,17)

InChI Key

ZPYHPQFDHAFPDB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC(=NN2CCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance yield and purity. The process typically includes:

    Continuous Stirred Tank Reactors (CSTRs): for the initial formation of pyrazole rings.

    Packed Bed Reactors: for the alkylation and coupling steps to ensure efficient mixing and reaction completion.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole compounds.

Scientific Research Applications

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrazole rings can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings, which provide enhanced stability and reactivity compared to single-ring pyrazoles. This structural feature allows for more diverse chemical modifications and applications .

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